molecular formula C22H24N2O3S B12397894 Drak1/2-IN-1

Drak1/2-IN-1

カタログ番号: B12397894
分子量: 396.5 g/mol
InChIキー: HGVYGHNZFIZVJT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Drak1/2-IN-1 is a dual inhibitor of death-associated protein kinase-related apoptosis-inducing kinase 1 (DRAK1) and death-associated protein kinase-related apoptosis-inducing kinase 2 (DRAK2). This compound has shown significant potential in scientific research due to its ability to inhibit both DRAK1 and DRAK2 with dissociation constants (K_d) of 1 micromolar and 6 micromolar, respectively .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Drak1/2-IN-1 involves a multi-step process that includes the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to achieve the desired inhibitory activity. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process while maintaining the quality and consistency of the compound. This includes the use of large-scale reactors, precise control of reaction parameters, and rigorous quality control measures to ensure the final product meets the required specifications .

化学反応の分析

Types of Reactions

Drak1/2-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

科学的研究の応用

Drak1/2-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of DRAK1 and DRAK2 in various chemical reactions and pathways.

    Biology: Employed in cell-based assays to investigate the role of DRAK1 and DRAK2 in cellular processes such as apoptosis and signal transduction.

    Medicine: Explored for its potential therapeutic applications in diseases where DRAK1 and DRAK2 are implicated, such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting DRAK1 and DRAK2

作用機序

Drak1/2-IN-1 exerts its effects by binding to the active sites of DRAK1 and DRAK2, thereby inhibiting their kinase activity. This inhibition disrupts the phosphorylation of downstream targets involved in apoptosis and other cellular processes. The molecular targets and pathways involved include the inhibition of pro-apoptotic signaling pathways and the modulation of inflammatory responses .

特性

分子式

C22H24N2O3S

分子量

396.5 g/mol

IUPAC名

N-[5-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridin-3-yl]cyclohexanecarboxamide

InChI

InChI=1S/C22H24N2O3S/c1-26-19-9-8-15(11-20(19)27-2)16-10-17-18(13-28-22(17)23-12-16)24-21(25)14-6-4-3-5-7-14/h8-14H,3-7H2,1-2H3,(H,24,25)

InChIキー

HGVYGHNZFIZVJT-UHFFFAOYSA-N

正規SMILES

COC1=C(C=C(C=C1)C2=CC3=C(N=C2)SC=C3NC(=O)C4CCCCC4)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。